molecular formula C13H12N2O B12951723 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)-

3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)-

Cat. No.: B12951723
M. Wt: 212.25 g/mol
InChI Key: HRNXSRWQOOYFIJ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- is a heterocyclic compound with a pyridazinone core structure. This compound is characterized by the presence of a phenyl group at the 6-position and a propenyl group at the 2-position. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized pyridazinone derivatives, reduced forms of the compound, and various substituted derivatives with modified phenyl or propenyl groups.

Scientific Research Applications

3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

6-phenyl-2-prop-2-enylpyridazin-3-one

InChI

InChI=1S/C13H12N2O/c1-2-10-15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h2-9H,1,10H2

InChI Key

HRNXSRWQOOYFIJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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